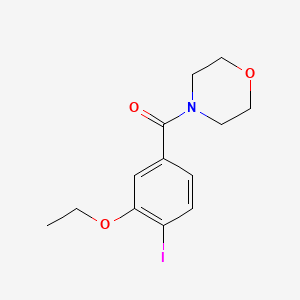
(3-Ethoxy-4-iodophenyl)(morpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethoxy-4-iodophenyl)(morpholin-4-yl)methanone is an organic compound that features a phenyl ring substituted with ethoxy and iodine groups, as well as a morpholine ring attached via a methanone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-4-iodophenyl)(morpholin-4-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethoxy-4-iodoaniline and morpholine.
Formation of the Methanone Linkage: The aniline derivative is reacted with a suitable carbonyl source, such as phosgene or a similar reagent, to form the methanone linkage.
Coupling with Morpholine: The intermediate is then coupled with morpholine under appropriate conditions, often involving a base such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3-Ethoxy-4-iodophenyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce the corresponding alcohol.
科学研究应用
(3-Ethoxy-4-iodophenyl)(morpholin-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of (3-Ethoxy-4-iodophenyl)(morpholin-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
(3-Methoxy-4-iodophenyl)(morpholin-4-yl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.
(3-Ethoxy-4-bromophenyl)(morpholin-4-yl)methanone: Similar structure but with a bromine atom instead of iodine.
(3-Ethoxy-4-iodophenyl)(piperidin-4-yl)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of (3-Ethoxy-4-iodophenyl)(morpholin-4-yl)methanone lies in its specific combination of functional groups, which can impart distinct reactivity and biological activity. The presence of both an ethoxy group and an iodine atom on the phenyl ring, along with the morpholine ring, makes it a versatile intermediate for various synthetic and research applications.
属性
IUPAC Name |
(3-ethoxy-4-iodophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO3/c1-2-18-12-9-10(3-4-11(12)14)13(16)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKRHZJBOTELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2CCOCC2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide](/img/structure/B8124045.png)
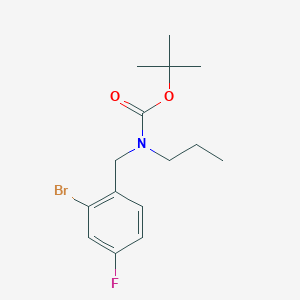
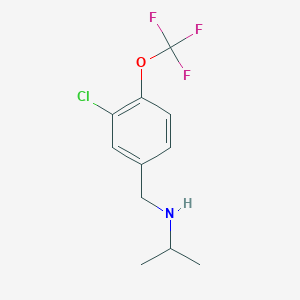


![2-[2-Fluoro-5-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8124076.png)

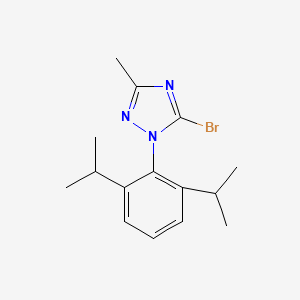
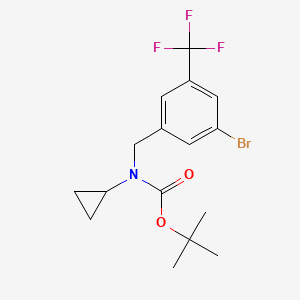
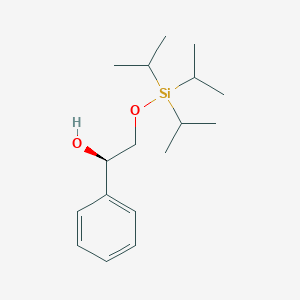
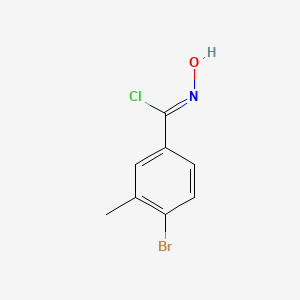
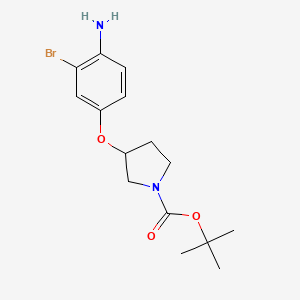
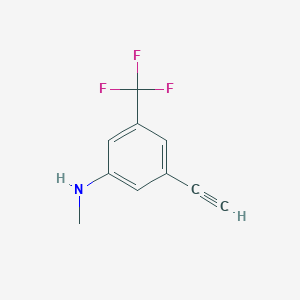
![tert-butyl N-[(3E)-3-hydroxyiminocyclopentyl]carbamate](/img/structure/B8124148.png)
